molecular formula C14H12O10S2 B12795303 2,7-Naphthalenedisulfonic acid, 4,5-bis(acetyloxy)- CAS No. 16574-28-0

2,7-Naphthalenedisulfonic acid, 4,5-bis(acetyloxy)-

Cat. No.: B12795303
CAS No.: 16574-28-0
M. Wt: 404.4 g/mol
InChI Key: GFDULYUMFINPJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Naphthalenedisulfonic acid, 4,5-bis(acetyloxy)- is a chemical compound with the molecular formula C14H10O10S2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains two sulfonic acid groups and two acetyloxy groups. This compound is used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Naphthalenedisulfonic acid, 4,5-bis(acetyloxy)- typically involves the sulfonation of naphthalene followed by acetylation. The process begins with the reaction of naphthalene with concentrated sulfuric acid under controlled conditions to introduce the sulfonic acid groups. This intermediate product is then reacted with acetic anhydride in the presence of a catalyst to introduce the acetyloxy groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to improve yield and purity while minimizing energy consumption and production costs. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality 2,7-Naphthalenedisulfonic acid, 4,5-bis(acetyloxy)- .

Chemical Reactions Analysis

Types of Reactions

2,7-Naphthalenedisulfonic acid, 4,5-bis(acetyloxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonated naphthoquinones, while reduction can produce naphthalenediols .

Scientific Research Applications

2,7-Naphthalenedisulfonic acid, 4,5-bis(acetyloxy)- is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2,7-Naphthalenedisulfonic acid, 4,5-bis(acetyloxy)- involves its interaction with various molecular targets. The sulfonic acid groups enhance its solubility in aqueous environments, while the acetyloxy groups can undergo hydrolysis to release acetic acid. This compound can interact with proteins and enzymes, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Naphthalenedisulfonic acid, 4,5-bis(acetyloxy)- is unique due to the presence of both sulfonic acid and acetyloxy groups, which confer distinct chemical properties. These functionalities make it versatile for various applications, particularly in the synthesis of complex organic molecules and as a reagent in analytical chemistry .

Properties

CAS No.

16574-28-0

Molecular Formula

C14H12O10S2

Molecular Weight

404.4 g/mol

IUPAC Name

4,5-diacetyloxynaphthalene-2,7-disulfonic acid

InChI

InChI=1S/C14H12O10S2/c1-7(15)23-12-5-10(25(17,18)19)3-9-4-11(26(20,21)22)6-13(14(9)12)24-8(2)16/h3-6H,1-2H3,(H,17,18,19)(H,20,21,22)

InChI Key

GFDULYUMFINPJB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=CC2=CC(=CC(=C21)OC(=O)C)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.